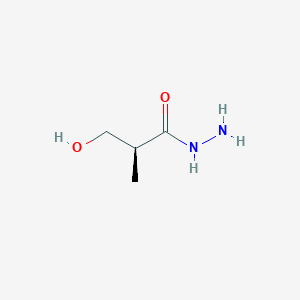
N-(4-azidophenyl)-2-iodoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-azidophenyl)-2-iodoacetamide is an organic compound that features both an azide group and an iodoacetamide moiety. The presence of these functional groups makes it a versatile compound in organic synthesis and various scientific applications. The azide group is known for its reactivity in click chemistry, while the iodoacetamide group is often used in biochemical applications, particularly in the modification of proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-azidophenyl)-2-iodoacetamide typically involves the introduction of the azide group to a phenyl ring followed by the attachment of the iodoacetamide moiety. One common method involves the diazotization of 4-aminophenylacetic acid followed by the reaction with sodium azide to introduce the azide group. The resulting 4-azidophenylacetic acid is then reacted with iodoacetyl chloride in the presence of a base to yield this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-azidophenyl)-2-iodoacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide is commonly used as a nucleophile in substitution reactions.
Cycloaddition: Copper(I) catalysts are often employed in the Huisgen cycloaddition to facilitate the formation of triazoles.
Major Products
Triazoles: Formed from the cycloaddition of the azide group with alkynes.
Aplicaciones Científicas De Investigación
N-(4-azidophenyl)-2-iodoacetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(4-azidophenyl)-2-iodoacetamide involves its reactivity with various functional groups. The azide group can participate in cycloaddition reactions to form triazoles, which can then interact with biological targets. The iodoacetamide group can react with thiol groups in proteins, leading to the modification of protein function. These interactions can affect molecular pathways and cellular processes, making the compound useful in biochemical research and drug development .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-azidophenyl)-carbazole: Similar in structure but contains a carbazole moiety instead of an iodoacetamide group.
Tris(4-azidophenyl)methanol: Contains multiple azide groups and is used as a multifunctional thiol protecting group.
Pyrazolo[3,4-d]pyrimidine: Features a different heterocyclic structure but shares the azide functionality.
Uniqueness
N-(4-azidophenyl)-2-iodoacetamide is unique due to the combination of the azide and iodoacetamide groups, which provide dual functionality for both click chemistry and protein modification. This dual functionality makes it a versatile tool in various scientific applications, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
N-(4-azidophenyl)-2-iodoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN4O/c9-5-8(14)11-6-1-3-7(4-2-6)12-13-10/h1-4H,5H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRFOMLULPHOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CI)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide](/img/structure/B6598782.png)


![1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-](/img/structure/B6598817.png)
![4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine](/img/structure/B6598822.png)
![ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B6598824.png)







![(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine](/img/structure/B6598878.png)
